molecular formula C21H21N3O3 B2551579 3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 400821-49-0

3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2551579
CAS No.: 400821-49-0
M. Wt: 363.417
InChI Key: YLCQMBOMDAYAHJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with a unique structure that combines elements of pyrimidine and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines with formamide or other formylating agents under acidic or basic conditions.

    Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the pyrimidine and indole fragments, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic aqueous solutions at elevated temperatures.

    Reduction: Often carried out in anhydrous solvents under inert atmosphere conditions.

    Substitution: Can be facilitated by the presence of catalysts or under microwave irradiation to enhance reaction rates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Explored for its electronic properties and potential use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the phenethylamine backbone but lacks the complex fused ring system.

    Phenethylamine: A simpler structure with similar functional groups but without the additional ring systems.

Uniqueness

3-(3,4-Dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its fused pyrimidine-indole structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Biological Activity

3-(3,4-Dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the context of immunomodulation and its interactions with various biological pathways. This article synthesizes existing research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C19H22N4O3
  • Molecular Weight : 342.41 g/mol
  • CAS Number : Not explicitly provided in the sources.

Research indicates that derivatives of pyrimido[5,4-b]indoles, including the compound , can act as selective Toll-like receptor 4 (TLR4) stimulators. TLR4 plays a crucial role in the innate immune response by activating NFκB and inducing the production of pro-inflammatory cytokines.

Key Findings:

  • Stimulation of TLR4 : The compound has been shown to selectively stimulate TLR4 in both human and mouse cells, leading to increased production of cytokines such as IL-6 and IP-10. This suggests a potential role in enhancing immune responses while minimizing cytotoxicity .
  • Cytokine Production : Modifications at specific positions on the pyrimido[5,4-b]indole scaffold can skew cytokine production towards type I interferon pathways, which may be beneficial in therapeutic contexts .

1. Cell-Based Assays

The compound's efficacy was evaluated through various cell-based assays that measure its impact on immune cell activation and cytokine release.

Assay TypeObservation
TLR4 ActivationInduced significant IL-6 and IP-10 production at low concentrations.
CytotoxicityLower toxicity observed with specific structural modifications at N-5 position.

Case Studies

A study involving substituted pyrimido[5,4-b]indoles highlighted their role as immune modulators. Compounds with phenyl and substituted phenyl carboxamides showed differential effects on cytokine profiles, indicating that structural variations can significantly influence biological outcomes .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Immunotherapy : As a TLR4 agonist, it could enhance immune responses against tumors or infections.
  • Autoimmune Diseases : Modulating cytokine production may help manage conditions characterized by overactive immune responses.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13-4-6-16-15(10-13)19-20(23-16)21(25)24(12-22-19)9-8-14-5-7-17(26-2)18(11-14)27-3/h4-7,10-12,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCQMBOMDAYAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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